molecular formula C12H12ClNO4 B7587393 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid

2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid

Cat. No. B7587393
M. Wt: 269.68 g/mol
InChI Key: BUZPECJAZIYLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. It is a lipid-lowering agent that has been widely used in the treatment of hyperlipidemia and related disorders. Clofibric acid is an important tool for scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

Clofibric acid acts as an agonist for PPARα, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. When 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid binds to PPARα, it induces a conformational change that allows it to interact with co-activator proteins and initiate the transcription of target genes. This leads to an increase in the expression of genes involved in fatty acid oxidation, which reduces the levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been shown to reduce the levels of circulating triglycerides and cholesterol in animal models and humans. It also increases the levels of high-density lipoprotein (HDL) cholesterol, which is considered to be cardioprotective. Clofibric acid has also been shown to improve insulin sensitivity and glucose metabolism in animal models and humans.

Advantages and Limitations for Lab Experiments

Clofibric acid is a useful tool for studying the effects of PPARα activation on lipid and glucose metabolism. It is relatively inexpensive and easy to obtain, and it has been extensively studied in animal models and humans. However, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has some limitations for lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has a short half-life in vivo, which can limit its effectiveness in long-term studies.

Future Directions

There are several directions for future research on 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid in combination with other drugs to treat hyperlipidemia and related disorders. Additionally, further research is needed to elucidate the mechanisms by which 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid improves insulin sensitivity and glucose metabolism, which could lead to the development of new therapies for type 2 diabetes.

Synthesis Methods

Clofibric acid can be synthesized by the reaction of 2-chlorobenzoic acid with ethyl oxalyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran. The resulting compound is then hydrolyzed to produce 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid.

Scientific Research Applications

Clofibric acid has been used extensively in scientific research to study its effects on lipid metabolism, gene expression, and cellular signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. Clofibric acid has also been used to study the effects of PPARα activation on glucose metabolism and insulin sensitivity.

properties

IUPAC Name

2-chloro-5-(oxolane-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-2,5,7H,3-4,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPECJAZIYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid

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